molecular formula C7H6O3 B042069 3,5-Dihydroxybenzaldehyde CAS No. 26153-38-8

3,5-Dihydroxybenzaldehyde

Cat. No. B042069
CAS RN: 26153-38-8
M. Wt: 138.12 g/mol
InChI Key: HAQLHRYUDBKTJG-UHFFFAOYSA-N
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Description

3,5-Dihydroxybenzaldehyde is a benzaldehyde derivative that serves as a building block in the synthesis of more complex structures . It has been used in the synthesis of 2,4-dimethylbenzoylhydrazones with antileishmanial and antioxidant activities .


Synthesis Analysis

3,5-Dihydroxybenzaldehyde has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of 2,4-dimethylbenzoylhydrazones . It has also been used in the synthesis of terbutaline, an important bronchodilator . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Molecular Structure Analysis

The molecular formula of 3,5-Dihydroxybenzaldehyde is C7H6O3 . It has an average mass of 138.121 Da and a monoisotopic mass of 138.031693 Da .


Chemical Reactions Analysis

3,5-Dihydroxybenzaldehyde is used as a building block in the synthesis of more complex structures . It has been used in the synthesis of 2,4-dimethylbenzoylhydrazones with antileishmanial and antioxidant activities .


Physical And Chemical Properties Analysis

3,5-Dihydroxybenzaldehyde has a density of 1.4±0.1 g/cm3, a boiling point of 324.3±12.0 °C at 760 mmHg, and a flash point of 164.1±16.1 °C . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .

Safety And Hazards

3,5-Dihydroxybenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

3,5-Dihydroxybenzaldehyde is used as a building block in the synthesis of more complex structures . It is also used in the synthesis of terbutaline, which is an important bronchodilator . This suggests that it may continue to be used in the synthesis of other complex structures in the future.

properties

IUPAC Name

3,5-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-4-5-1-6(9)3-7(10)2-5/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQLHRYUDBKTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180776
Record name 3,5-Dihydroxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dihydroxybenzaldehyde

CAS RN

26153-38-8
Record name 3,5-Dihydroxybenzaldehyde
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Record name 3,5-Dihydroxybenzaldehyde
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Record name 3,5-Dihydroxybenzaldehyde
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Record name 3,5-dihydroxybenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 3,5-Dihydroxybenzaldehyde is a key intermediate in the bacterial degradation of resveratrol. Studies have shown that certain bacteria, such as an Acinetobacter species isolated from the rhizosphere of peanut plants, can utilize resveratrol as their sole carbon source. [] These bacteria employ a metabolic pathway where resveratrol is initially cleaved into 3,5-dihydroxybenzaldehyde and 4-hydroxybenzaldehyde. [] These aldehydes are further oxidized to substituted benzoates, which are then channeled into the bacteria's central metabolism. []

A: Yes, 3,5-dihydroxybenzaldehyde is also identified as a product during the hydroxyl radical (HO)-induced oxidation of trans-resveratrol in aerated aqueous solutions. []

A:

    A: Yes, 3,5-dihydroxybenzaldehyde serves as a crucial building block in organic synthesis. It can be used as a starting material for the preparation of tris(resorcinol)methane. [] This compound is noted for its antioxidant, anti-aging, and sterilizing properties. []

    A: 3,5-Dihydroxybenzaldehyde plays a key role in the synthesis of Frechet-type dendritic benzaldehydes. [] These dendritic benzaldehydes are then utilized to construct dendrimers containing secondary amines as connectors. This construction process utilizes Staudinger/aza-Wittig reactions with an α,α'-diazido-p-xylene core. []

    A: Research indicates that 3,5-dihydroxybenzaldehyde is a valuable building block in creating poly(benzyl ester) dendrimers incorporating acid- and thermally-labile groups. [] These dendrimers, terminated with tertiary butyl carbonate (t-Boc), are crucial components in chemically amplified resists. [] These resists demonstrate high sensitivity to both deep ultraviolet (DUV) and electron beam irradiation, making them suitable for sub-100-nm lithography. []

    A: Yes, 3,5-dihydroxybenzaldehyde is a key starting material in the synthesis of 4′-O-Me-resveratrol, a precursor to deoxyrhapontigenin-3-O-β-d-glucuronide. [] This resveratrol derivative is particularly interesting due to its potential as a brain-targeted therapeutic. []

    A: Research suggests that the fungus Phanerochaete chrysosporium may produce 3,5-dihydroxybenzaldehyde as a byproduct when modifying resveratrol. [] This suggests that this fungus might possess enzymes capable of partially degrading resveratrol into 3,5-dihydroxybenzaldehyde. []

    A: While not a primary ingredient, 3,5-dihydroxybenzaldehyde may be present in cosmetic or dermatological preparations, but its proportion, along with other benzaldehydes, should not exceed 5 wt%, and ideally be less than 1 wt%, of the total preparation. []

    A: 3,5-Dihydroxybenzaldehyde serves as a starting material in the synthesis of oxacalix[2]arene[2]triazine azacrowns. [] These compounds function as selective ditopic receptors for the recognition of ion pairs. []

    A: Yes, 3,5-dihydroxybenzaldehyde can react with resorcinol in an acid-catalyzed condensation reaction to produce aryl-substituted resorc[4]arenes. [] The conformation of these resorc[4]arenes is influenced by a complex interplay of π-π and OH-π interactions, hydrogen bonding, and steric factors. []

    A: While specific data on the environmental impact of 3,5-dihydroxybenzaldehyde may be limited, its role as an intermediate in the biodegradation of resveratrol by soil microorganisms like Phomopsis liquidambari suggests a potential role in natural attenuation processes. [] Further research is needed to fully understand its fate and effects in various environmental compartments.

    A: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a widely used technique for identifying and quantifying 3,5-dihydroxybenzaldehyde. [, ] This method allows for the separation and detection of 3,5-dihydroxybenzaldehyde in complex mixtures, even at low concentrations.

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